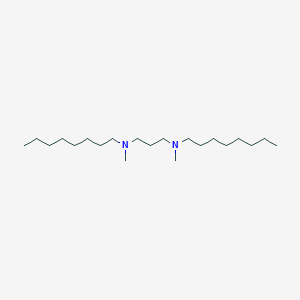![molecular formula C11H13Cl3 B14617532 Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- CAS No. 61007-62-3](/img/structure/B14617532.png)
Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- is an organic compound with the molecular formula C10H12Cl3 It is a derivative of benzene, where the benzene ring is substituted with a 3,3-dichloro-2-(chloromethyl)propyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- typically involves the chlorination of toluene derivatives. One common method is the Blanc chloromethylation, where toluene is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . This reaction introduces the chloromethyl group to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where toluene derivatives are subjected to chlorination under controlled conditions to achieve the desired substitution pattern. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Alcohols, ethers, or amines, depending on the nucleophile used.
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Methyl derivatives or other reduced forms.
Scientific Research Applications
Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- involves its interaction with molecular targets through nucleophilic substitution reactions. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The pathways involved in these reactions include the formation of intermediates that can further react to produce the final products .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,3-dichloro-2-(chloromethyl)-: Similar structure but lacks the methyl group at the 4-position.
Benzene, 1-chloro-3-(chloromethyl)-: Similar structure but has only one chlorine atom on the benzene ring.
Toluene, α,2,6-trichloro-: Another derivative of toluene with different substitution patterns.
Uniqueness
Benzene, 1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the 3,3-dichloro-2-(chloromethyl)propyl group and the methyl group on the benzene ring makes it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
61007-62-3 |
|---|---|
Molecular Formula |
C11H13Cl3 |
Molecular Weight |
251.6 g/mol |
IUPAC Name |
1-[3,3-dichloro-2-(chloromethyl)propyl]-4-methylbenzene |
InChI |
InChI=1S/C11H13Cl3/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
GPQRZCYVTFMURY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CCl)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene](/img/structure/B14617476.png)
![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)

![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)


![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)
![Naphtho[1,2-a]naphthacene](/img/structure/B14617545.png)

